molecular formula C18H15ClN2O2S2 B5918404 N-(3-chloro-2-methylphenyl)-N'-(2-thienylsulfonyl)benzenecarboximidamide

N-(3-chloro-2-methylphenyl)-N'-(2-thienylsulfonyl)benzenecarboximidamide

Cat. No.: B5918404
M. Wt: 390.9 g/mol
InChI Key: HWBIAPFYBHJOFE-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-N’-(2-thienylsulfonyl)benzenecarboximidamide is a complex organic compound that features a combination of aromatic rings and functional groups

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-N'-thiophen-2-ylsulfonylbenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2S2/c1-13-15(19)9-5-10-16(13)20-18(14-7-3-2-4-8-14)21-25(22,23)17-11-6-12-24-17/h2-12H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWBIAPFYBHJOFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=NS(=O)(=O)C2=CC=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1Cl)N/C(=N/S(=O)(=O)C2=CC=CS2)/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-N’-(2-thienylsulfonyl)benzenecarboximidamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 3-chloro-2-methylaniline and 2-thienylsulfonyl chloride. These intermediates are then reacted under specific conditions to form the final product.

  • Step 1: Preparation of 3-chloro-2-methylaniline

      Reagents: 3-chloro-2-nitrotoluene, reducing agent (e.g., iron powder, hydrochloric acid)

      Conditions: Reflux, solvent (e.g., ethanol)

      Reaction: Reduction of 3-chloro-2-nitrotoluene to 3-chloro-2-methylaniline

  • Step 2: Preparation of 2-thienylsulfonyl chloride

      Reagents: Thiophene, chlorosulfonic acid

      Conditions: Low temperature, solvent (e.g., dichloromethane)

      Reaction: Sulfonation of thiophene to form 2-thienylsulfonyl chloride

  • Step 3: Formation of N-(3-chloro-2-methylphenyl)-N’-(2-thienylsulfonyl)benzenecarboximidamide

      Reagents: 3-chloro-2-methylaniline, 2-thienylsulfonyl chloride, benzenecarboximidamide

      Conditions: Base (e.g., triethylamine), solvent (e.g., dichloromethane), room temperature

      Reaction: Coupling reaction to form the final product

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-N’-(2-thienylsulfonyl)benzenecarboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions

    Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions

    Substitution: Halogens, alkylating agents; presence of catalysts or specific solvents

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones

    Reduction: Formation of amines or alcohols

    Substitution: Formation of substituted aromatic compounds

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-N’-(2-thienylsulfonyl)benzenecarboximidamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-N’-(2-thienylsulfonyl)benzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-N’-(2-thienylsulfonyl)benzenecarboximidamide
  • N-(2-methylphenyl)-N’-(2-thienylsulfonyl)benzenecarboximidamide
  • N-(3-chloro-2-methylphenyl)-N’-(2-thienylsulfonyl)benzamide

Uniqueness

N-(3-chloro-2-methylphenyl)-N’-(2-thienylsulfonyl)benzenecarboximidamide is unique due to the specific arrangement of its functional groups and aromatic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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